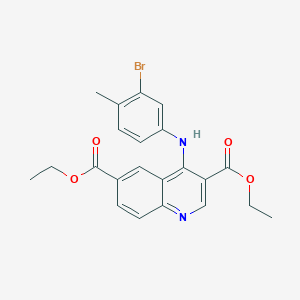![molecular formula C18H22N2O4 B11605687 N~2~-(furan-2-ylmethyl)-N-[4-(propan-2-yl)phenyl]asparagine](/img/structure/B11605687.png)
N~2~-(furan-2-ylmethyl)-N-[4-(propan-2-yl)phenyl]asparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(FURAN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID is a complex organic compound that features a furan ring, an amino group, and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(FURAN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps. One common method includes the reaction of furan-2-carbaldehyde with methylamine to form the intermediate furan-2-ylmethylamine. This intermediate is then reacted with 4-isopropylphenyl isocyanate to form the carbamoyl derivative. Finally, the propanoic acid moiety is introduced through a reaction with a suitable propanoic acid derivative under acidic or basic conditions .
Industrial Production Methods
化学反应分析
Types of Reactions
2-{[(FURAN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Secondary amines.
Substitution: Halogenated furan derivatives.
科学研究应用
2-{[(FURAN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-{[(FURAN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, potentially inhibiting their activity. The amino and carbamoyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- **2-{[(FURAN-2-YL)METHYL]AMINO}-3-{[4-(METHYL)PHENYL]CARBAMOYL}PROPANOIC ACID
- **2-{[(THIOPHEN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID
- **2-{[(PYRIDIN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID
Uniqueness
2-{[(FURAN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
属性
分子式 |
C18H22N2O4 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
2-(furan-2-ylmethylamino)-4-oxo-4-(4-propan-2-ylanilino)butanoic acid |
InChI |
InChI=1S/C18H22N2O4/c1-12(2)13-5-7-14(8-6-13)20-17(21)10-16(18(22)23)19-11-15-4-3-9-24-15/h3-9,12,16,19H,10-11H2,1-2H3,(H,20,21)(H,22,23) |
InChI 键 |
OLGCDGBPUUSFOJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11605606.png)

![6-Imino-13-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11605613.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B11605620.png)
![3-{[(4Z)-4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B11605632.png)
![N-(3-ethoxyphenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11605633.png)
![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B11605637.png)
![3-{[3-Chloro-2,5-difluoro-6-(piperidin-1-yl)pyridin-4-yl]oxy}phenol](/img/structure/B11605639.png)
![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-(3-methylbutyl)-1H-benzimidazole](/img/structure/B11605644.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazinyl]ethanol](/img/structure/B11605656.png)
![3'-Ethyl 5'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11605659.png)
![(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11605668.png)
![5-[(4-Bromo-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11605675.png)
![ethyl 4-[({(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B11605680.png)
